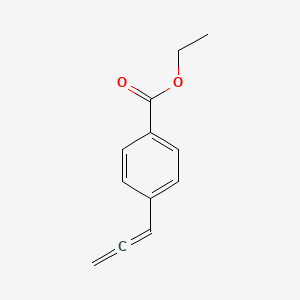
Benzoic acid, 4-(1,2-propadienyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(propa-1,2-dien-1-il)benzoato de etilo: es un compuesto orgánico con la fórmula molecular C12H12O2. Es un derivado del ácido benzoico, donde el éster etílico se sustituye con un grupo propa-1,2-dien-1-il en la posición para. Este compuesto es de interés debido a su estructura química única, que incluye un grupo aleno (una molécula con dos enlaces dobles adyacentes).
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 4-(propa-1,2-dien-1-il)benzoato de etilo se puede sintetizar a través de varios métodos. Un enfoque común implica la esterificación del ácido 4-(propa-1,2-dien-1-il)benzoico con etanol en presencia de un catalizador ácido fuerte como el ácido sulfúrico. La reacción normalmente procede bajo condiciones de reflujo para asegurar una conversión completa.
Métodos de producción industrial: En un entorno industrial, la síntesis de 4-(propa-1,2-dien-1-il)benzoato de etilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración del catalizador, pueden optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: El 4-(propa-1,2-dien-1-il)benzoato de etilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo aleno se puede oxidar para formar epóxidos u otros derivados oxigenados.
Reducción: La reducción del grupo aleno puede producir alquenos o alcanos.
Sustitución: La porción benzoato puede sufrir reacciones de sustitución aromática electrófila.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar reactivos como el ácido m-cloroperbenzoico (m-CPBA) o el permanganato de potasio (KMnO4) en condiciones suaves.
Reducción: Se puede emplear la hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Reacciones de acilación o alquilación de Friedel-Crafts utilizando cloruro de aluminio (AlCl3) como catalizador.
Principales productos formados:
Oxidación: Epóxidos o dioles.
Reducción: Alquenos o alcanos.
Sustitución: Varios benzoatos sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
El 4-(propa-1,2-dien-1-il)benzoato de etilo tiene varias aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas orgánicas más complejas y se puede utilizar en estudios de mecanismos de reacción que involucran alenos.
Biología: Los derivados del compuesto pueden exhibir actividad biológica, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 4-(propa-1,2-dien-1-il)benzoato de etilo depende de su aplicación específica. En reacciones químicas, el grupo aleno puede participar en varias transformaciones debido a su naturaleza rica en electrones. En sistemas biológicos, el compuesto o sus derivados pueden interactuar con dianas moleculares específicas, como enzimas o receptores, lo que lleva a una respuesta biológica. Las vías exactas involucradas dependerían del contexto específico de su uso.
Comparación Con Compuestos Similares
Compuestos similares:
Benzoato de etilo: Carece del grupo aleno, lo que lo hace menos reactivo en ciertos tipos de reacciones químicas.
Ácido 4-(propa-1,2-dien-1-il)benzoico: El análogo del ácido carboxílico del 4-(propa-1,2-dien-1-il)benzoato de etilo.
4-(propa-1,2-dien-1-il)benzoato de metilo: Estructura similar pero con un éster metílico en lugar de un éster etílico.
Singularidad: El 4-(propa-1,2-dien-1-il)benzoato de etilo es único debido a la presencia del grupo aleno, que imparte reactividad distinta y posibles aplicaciones en varios campos. Su capacidad de sufrir una amplia gama de transformaciones químicas lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
709665-45-2 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
InChI |
InChI=1S/C12H12O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h5-9H,1,4H2,2H3 |
Clave InChI |
OSBVRULDUYWBKZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















